molecular formula C14H14N2S B1273797 1-Benzhydryl-2-thiourea CAS No. 92192-94-4

1-Benzhydryl-2-thiourea

Cat. No. B1273797
CAS RN: 92192-94-4
M. Wt: 242.34 g/mol
InChI Key: ORTDRGIAWHXESM-UHFFFAOYSA-N
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Description

1-Benzhydryl-2-thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. Thioureas are known for their wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science.

Synthesis Analysis

The synthesis of thiourea derivatives can be achieved through several methods. One approach involves the use of 1-(alkyl/arylthiocarbamoyl)benzotriazoles as stable isothiocyanate equivalents, which can efficiently synthesize secondary and tertiary thioureas in high yields through convenient processes . Another method includes the one-pot synthesis of thioesters via in situ generation of thiobenzoic acids from benzoic anhydrides and thiourea, followed by a reaction with various organic halides or electron-deficient alkenes .

Molecular Structure Analysis

The molecular structure of thiourea derivatives has been extensively studied using various spectroscopic and computational techniques. For instance, 1-benzyl-3-furoyl-1-phenylthiourea exhibits a U-shape conformation with the CO and CS double bonds in anticlinal geometry, influenced by the substitution degree on the thiourea core and the ability to form an intramolecular N–H⋯OC hydrogen bond . Similarly, the crystal structure of 1-(2-chloro-benzoyl)-3-p-tolyl-thiourea has been determined, providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

Thioureas participate in various chemical reactions due to their nucleophilic nature and the presence of the reactive thiocarbonyl group. They can undergo reactions with alkyl halides, electron-deficient alkenes, and isothiocyanate equivalents to form a variety of products, including thioesters and substituted thioureas . The reactivity of thioureas can be further manipulated by introducing different substituents on the thiourea core, which can influence the electronic and steric properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are closely related to their molecular structure. The vibrational and electronic spectra, as well as the molecular stability, can be analyzed using techniques such as IR, Raman, UV-Vis spectroscopy, and quantum chemical calculations . The HOMO and LUMO analysis can provide information on the charge transfer within the molecule, while the molecular electrostatic potential map can reveal the distribution of electron density . Additionally, the nonlinear optical (NLO) behavior of these compounds can be investigated by determining the electric dipole moment, polarizability, and hyperpolarizability .

Scientific Research Applications

Detection and Sensing

  • Detection of Zinc (II) and Hypochlorite : A novel thiourea-based chemosensor THB, closely related to 1-Benzhydryl-2-thiourea, has been developed for detecting zinc ion and hypochlorite in aqueous media, with potential applications in vivo, such as in zebrafish (So et al., 2020).

Medical and Biological Applications

  • In vitro Cytotoxicity for Cancer Research : Thiourea derivatives have shown potent cytotoxicity against HeLa cell lines, indicating potential for anticancer research (Ruswanto et al., 2015).

  • Urease Inhibition : Certain thiourea derivatives have been evaluated as potent inhibitors of the urease enzyme, with implications for various biological and medical applications (Saeed et al., 2014).

Chemical Synthesis and Catalysis

  • Organocatalytic Friedel–Crafts Benzylation : Thiourea catalysts, including those based on benzhydryl halides, have been used to promote the Friedel–Crafts-type benzylation of aromatic compounds, a key reaction in organic synthesis (Watanabe et al., 2013).

  • Corrosion Inhibition : A study on 1-Benzyl-3-phenyl-2-thiourea, closely related to the target compound, demonstrated its effectiveness as a steel corrosion inhibitor in acidic solutions, highlighting its potential in material science and engineering (Dinh et al., 2021).

  • Synthesis of Alkyl Sulfides, Sulfoxides, and Sulfones : A one-pot synthesis approach has been developed using thiourea for the production of these compounds, showcasing the versatility of thiourea derivatives in organic synthesis (Bogolubsky et al., 2015).

Analytical Chemistry

  • Determination of Thiourea in Orange Juice : A method was developed for determining thiourea in orange juice, illustrating the application of thiourea derivatives in food analysis and safety (Oliveira et al., 2004).

Safety And Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1-Benzhydryl-2-thiourea . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The global market for 1-Benzhydryl-2-thiourea is expected to grow, reaching a certain value by 2027 . This suggests that there may be increased interest and research into this compound in the future.

properties

IUPAC Name

benzhydrylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c15-14(17)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTDRGIAWHXESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370725
Record name 1-Benzhydryl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-2-thiourea

CAS RN

92192-94-4
Record name 92192-94-4
Source DTP/NCI
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Record name 1-Benzhydryl-2-thiourea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92192-94-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zhang, D Gil, C Kim - Journal of Fluorescence, 2023 - Springer
… These transitions showed the ICT processes from the 1-benzhydryl-2-thiourea moiety to the quinoline and the imine moieties with a reduced energy gap. Based on these theoretical …
Number of citations: 4 link.springer.com

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